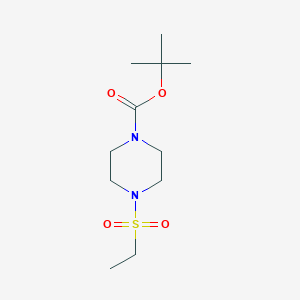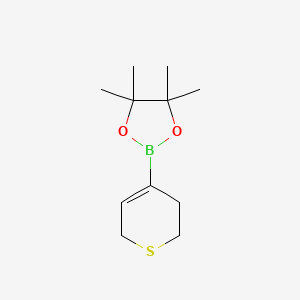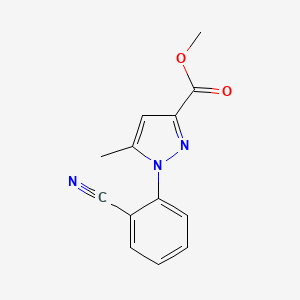
methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a bioactive compound, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the catalysts and conditions used, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.科学研究应用
Structural and Spectral Studies : Research on similar pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on combined experimental and theoretical studies. These studies involve characterization techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Coordination Chemistry : Synthesis and characterization of coordination complexes using pyrazole-dicarboxylate acid derivatives (similar to the compound ) have been studied. These studies provide valuable information on the formation of mononuclear chelate complexes, which are important in the field of coordination chemistry (Radi et al., 2015).
Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. Studies reveal that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester significantly reduce corrosion rates, making them useful in industrial applications (Herrag et al., 2007).
Crystal Structure Analysis : Research on methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, which shares structural similarities with the compound , involves studying the hydrogen-bonded structures in crystals. Such studies are crucial for understanding molecular interactions and properties (Portilla et al., 2007).
Antitumor Activity : Pyrazole derivatives are being explored for their potential in cancer treatment. Studies on compounds like methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates indicate their ability to inhibit tumor cell lines, highlighting their significance in medicinal chemistry (Abonía et al., 2011).
Antioxidant Enzyme Mimics : Copper(II) complexes with pyrazole-based ligands have been studied for their antioxidant properties. These complexes mimic antioxidant enzymes, indicating their potential in therapeutic applications (Kupcewicz et al., 2012).
安全和危害
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include studying how to handle and store the compound safely.
未来方向
This would involve discussing potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If it’s a material, this could include potential new uses for the material.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
属性
IUPAC Name |
methyl 1-(2-cyanophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-7-11(13(17)18-2)15-16(9)12-6-4-3-5-10(12)8-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOXIVIAXSBXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)
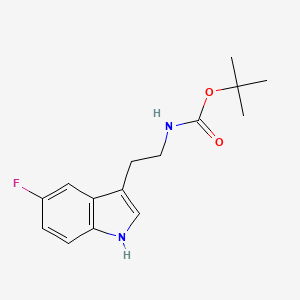





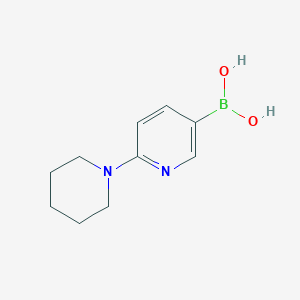
![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)
![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)
